molecular formula C13H18N2O4 B5139362 ethyl N-acetyl-3-amino-beta-hydroxyphenylalaninate

ethyl N-acetyl-3-amino-beta-hydroxyphenylalaninate

Cat. No. B5139362
M. Wt: 266.29 g/mol
InChI Key: KORALONGOVHBBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-acetyl-3-amino-beta-hydroxyphenylalaninate, also known as EAAHP, is a synthetic amino acid derivative that has been of interest to researchers due to its potential applications in the field of medicine. This compound has been studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential use in scientific research.

Mechanism of Action

Ethyl N-acetyl-3-amino-beta-hydroxyphenylalaninate works by binding to specific receptors in the body, which can trigger a variety of biochemical and physiological responses. This compound has been shown to have a similar mechanism of action as certain natural amino acids, which makes it a promising candidate for drug development.
Biochemical and Physiological Effects:
Studies have shown that ethyl N-acetyl-3-amino-beta-hydroxyphenylalaninate can have a variety of biochemical and physiological effects, including the activation of certain receptors in the body. This compound has been shown to have an impact on neurotransmitter release, which could potentially lead to the development of new drugs for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl N-acetyl-3-amino-beta-hydroxyphenylalaninate in lab experiments is its ability to mimic the activity of certain natural amino acids. This makes it a useful tool for researchers who are studying the role of specific receptors in the body. However, one limitation of using ethyl N-acetyl-3-amino-beta-hydroxyphenylalaninate is that it is a synthetic compound, which means that it may not be as effective as natural compounds in some cases.

Future Directions

There are several future directions for research involving ethyl N-acetyl-3-amino-beta-hydroxyphenylalaninate. One potential area of study is the development of new drugs that target specific receptors in the body. Researchers could also investigate the potential use of ethyl N-acetyl-3-amino-beta-hydroxyphenylalaninate in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its impact on neurotransmitter release.

Synthesis Methods

Ethyl N-acetyl-3-amino-beta-hydroxyphenylalaninate can be synthesized through a multi-step process involving the reaction of various chemicals. One common method involves the reaction of N-acetyl-L-phenylalanine ethyl ester with hydroxylamine hydrochloride and sodium acetate in the presence of a catalyst. The resulting product is then treated with acetic anhydride and sodium acetate to obtain ethyl N-acetyl-3-amino-beta-hydroxyphenylalaninate.

Scientific Research Applications

Ethyl N-acetyl-3-amino-beta-hydroxyphenylalaninate has been studied for its potential applications in scientific research, particularly in the field of drug development. Researchers have found that ethyl N-acetyl-3-amino-beta-hydroxyphenylalaninate can mimic the activity of certain natural amino acids, which could potentially lead to the development of new drugs that target specific receptors in the body.

properties

IUPAC Name

ethyl 2-acetamido-3-(3-aminophenyl)-3-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-3-19-13(18)11(15-8(2)16)12(17)9-5-4-6-10(14)7-9/h4-7,11-12,17H,3,14H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORALONGOVHBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC(=CC=C1)N)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-acetamido-3-(3-aminophenyl)-3-hydroxypropanoate

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